Florylpicoxamid
Overview
Description
Florylpicoxamid is a synthetic picolinamide fungicide known for its broad-spectrum activity against various plant pathogenic fungiThis compound is particularly effective against fungi within the phyla Ascomycota and Basidiomycota, making it a valuable tool for crop protection .
Preparation Methods
The synthesis of florylpicoxamid embodies multiple Green Chemistry principles. The active ingredient was strategically designed to deliver maximum biological activity while minimizing environmental impact. The synthetic route involves a convergent stereoselective synthesis that is both sustainable and cost-effective. Key steps include the development of a novel synthetic sequence to the 2,3,4-trisubstituted pyridine motif from furfural, which increases the renewable carbon content of the active ingredient to nearly 50% .
Chemical Reactions Analysis
Florylpicoxamid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include safer reaction solvents and industrially-preferred alternatives to hazardous reagents. The major products formed from these reactions are highly active stereoisomers that provide maximum biological activity .
Scientific Research Applications
Florylpicoxamid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound for studying the synthesis and reactivity of picolinamide fungicides In biology, it is used to study the mechanisms of fungal resistance and the development of new fungicidesIn industry, it is used to protect crops from fungal diseases, thereby increasing crop yield and quality .
Mechanism of Action
Florylpicoxamid exerts its effects by targeting the Qi site of the mitochondrial cytochrome bc1 complex in fungi. This prevents spore germination on the leaf surface and arrests mycelial growth and pycnidia development in leaf tissue. The compound shows good systemicity and translaminar activity on both monocot and dicot plants, making it highly effective in controlling a wide range of fungal pathogens .
Comparison with Similar Compounds
Florylpicoxamid is similar to other picolinamide fungicides such as fenpicoxamid, epoxiconazole, fluxapyroxad, and benzovindiflupyr. it is unique in its ability to provide superior curative and preventative activity against fungal pathogens. Unlike many chiral crop protection chemicals, this compound was purposely developed as a single stereoisomer to minimize the dose rate and avoid potential environmental burdens of less active stereoisomers .
Conclusion
This compound represents a significant advancement in the field of fungicides, offering broad-spectrum activity, sustainability, and cost-effectiveness. Its unique mechanism of action and superior efficacy make it a valuable tool for crop protection and a promising candidate for further scientific research.
Properties
IUPAC Name |
[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-acetyloxy-4-methoxypyridine-2-carbonyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2N2O6/c1-15(31-26(33)24-25(37-17(3)32)22(35-4)13-14-30-24)27(34)36-16(2)23(18-5-9-20(28)10-6-18)19-7-11-21(29)12-8-19/h5-16,23H,1-4H3,(H,31,33)/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHVIVDMUCBEY-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026957 | |
Record name | Florylpicoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1961312-55-9 | |
Record name | Florylpicoxamid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961312559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Florylpicoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1,1-bis(4-fluorophenyl)propan-2-yl N-{[3-(acetyloxy)-4-methoxypyridin-2-yl]carbonyl}-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORYLPICOXAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU8MXG32JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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